An In-Depth Technical Guide to Bis(2-mercaptoethyl) Sulfone Disulfide and its Role in Redox Chemistry
An In-Depth Technical Guide to Bis(2-mercaptoethyl) Sulfone Disulfide and its Role in Redox Chemistry
This guide provides a comprehensive technical overview of Bis(2-mercaptoethyl) Sulfone Disulfide (CAS 145626-93-3), a compound whose significance is intrinsically linked to its reduced form, Bis(2-mercaptoethyl)sulfone (BMS). For researchers, chemists, and professionals in drug development, understanding the dynamic relationship between this disulfide and its corresponding dithiol is crucial for its effective application in protein chemistry and bioconjugation.
Introduction: A Tale of Two Forms
Bis(2-mercaptoethyl) Sulfone Disulfide is a heterocyclic organic compound featuring a stable seven-membered ring containing a disulfide bond[1][2]. While it has its own distinct chemical identity, its primary relevance in scientific literature and application is as the oxidized counterpart to the potent reducing agent, Bis(2-mercaptoethyl)sulfone (BMS, CAS: 145626-87-5)[3][4].
The utility of this system stems from the reversible nature of the thiol-disulfide interchange. The reduced form, BMS, is a powerful tool for cleaving disulfide bonds in proteins and other molecules. The formation of the stable, cyclic Bis(2-mercaptoethyl) Sulfone Disulfide drives the reduction reaction forward, making BMS an effective alternative to more common reagents like dithiothreitol (DTT)[5][6]. This guide will explore the properties and applications of this redox pair, focusing on the disulfide as both a starting point and an end product in critical biochemical reactions.
Caption: Reversible oxidation-reduction of the BMS/Disulfide pair.
Physicochemical Properties: A Comparative Overview
To avoid ambiguity, it is essential to distinguish between the oxidized disulfide and the reduced dithiol. The following table summarizes their key properties based on available data.
| Property | Bis(2-mercaptoethyl) Sulfone Disulfide | Bis(2-mercaptoethyl)sulfone (BMS) |
| CAS Number | 145626-93-3[1] | 145626-87-5[3] |
| Synonyms | 5,5-Dioxide 1,2,5-Trithiepane; BMS Disulfide[1] | BMS; 2,2'-Sulfonylbis(ethanethiol)[3][4] |
| Molecular Formula | C₄H₈O₂S₃[1] | C₄H₁₀O₂S₃[3] |
| Molecular Weight | 184.30 g/mol [1][7] | 186.32 g/mol [3][4] |
| Physical Form | Not specified (likely a solid) | White fluffy crystals[4] |
| Key Feature | Oxidized, cyclic disulfide | Reduced dithiol; disulfide reducing agent[3] |
Synthesis and Interconversion
The synthesis of Bis(2-mercaptoethyl) Sulfone Disulfide is achieved through the oxidation of its dithiol precursor, BMS. The synthesis of BMS itself is a notable process, designed to create a reducing agent with specific advantages over DTT.
Synthesis of the Dithiol Precursor (BMS)
BMS was first prepared by Lamoureux and Whitesides in 1993. The synthesis is a two-step process starting from divinyl sulfone[2]:
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Michael Addition: Divinyl sulfone acts as a bifunctional Michael acceptor. It reacts with a thiol source, such as thioacetic acid, in a double addition reaction to form a di-thioester intermediate.
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Hydrolysis: The intermediate is then hydrolyzed under basic conditions to yield the final dithiol product, Bis(2-mercaptoethyl)sulfone[2].
The presence of the electron-withdrawing sulfone group is a key design feature, as it lowers the pKa of the thiol groups, making BMS a more effective nucleophile and reducing agent at neutral pH compared to DTT[5].
Formation of the Disulfide
The disulfide is formed by the oxidation of BMS. This can occur upon exposure to atmospheric oxygen or through the use of mild oxidizing agents. In the context of its application, this oxidation is the final step of a disulfide reduction reaction, where BMS donates its hydrogen atoms and electrons to a target disulfide bond.
Caption: Conceptual synthesis pathway from divinyl sulfone to the disulfide.
Mechanism of Action: The Engine of Disulfide Reduction
The core function of the BMS/disulfide system lies in the ability of BMS to reduce other disulfide bonds. This process occurs via a thiol-disulfide exchange mechanism, which is a series of nucleophilic substitution (SN2) reactions[8].
The Mechanism:
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Thiolate Activation: One of the thiol groups on BMS, which has a lowered pKa (~7.9), deprotonates to form a highly reactive thiolate anion[4].
-
Nucleophilic Attack: This thiolate attacks one of the sulfur atoms of the target disulfide bond (e.g., in a protein). This breaks the target disulfide and forms a transient mixed disulfide intermediate between BMS and the protein[8][9].
-
Intramolecular Cyclization: The second thiol group on the same BMS molecule, now in close proximity, performs a second, intramolecular nucleophilic attack on the sulfur atom of the mixed disulfide.
-
Product Release: This second attack is highly favorable and results in the formation of the stable, seven-membered cyclic disulfide ring (Bis(2-mercaptoethyl) Sulfone Disulfide) and releases the now-reduced target molecule with two free thiol groups[2][5].
The high stability of the resulting cyclic disulfide provides a strong thermodynamic driving force, shifting the reaction equilibrium towards the reduction of the target disulfide bond[5].
Caption: Mechanism of protein disulfide reduction by BMS.
Applications in Research and Drug Development
The primary application of this chemical system is the use of BMS as a reducing agent in fields where precise control over disulfide bonds is necessary.
-
Protein Folding and Analysis: In proteomics and biochemistry, BMS can be used to reduce disulfide bonds in proteins. This is a critical step for studying protein structure, denaturation, and refolding pathways. Its efficacy at neutral pH makes it a valuable tool for experiments involving sensitive biological samples[4].
-
Antibody-Drug Conjugates (ADCs): The development of ADCs often requires the selective reduction of interchain disulfide bonds in monoclonal antibodies (mAbs) to provide reactive cysteine residues for drug conjugation. Reagents like BMS are explored for this purpose. The ability to efficiently reduce these bonds without denaturing the antibody is paramount. While bis-sulfone reagents are used for re-bridging, the initial reduction is a key step where dithiols like BMS are relevant[10][11].
-
Peptide Chemistry: Disulfide-rich peptides, such as conotoxins and cyclotides, are a major focus of drug discovery[12]. The synthesis and structural analysis of these complex molecules often require controlled reduction and oxidation of their disulfide bridges. Reducing agents like BMS can be employed to fully reduce the peptide before controlled, regioselective re-oxidation to achieve the correct, biologically active fold[13].
Experimental Protocol: Reduction of a Model Protein with Bis(2-mercaptoethyl)sulfone (BMS)
This protocol provides a generalized workflow for reducing disulfide bonds in a model protein, such as bovine insulin, using BMS.
Objective: To completely reduce the disulfide bonds of insulin and verify the reduction using SDS-PAGE.
Materials:
-
Bis(2-mercaptoethyl)sulfone (BMS)
-
Insulin (from bovine pancreas)
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Phosphate-buffered saline (PBS), pH 7.4
-
Iodoacetamide (IAM) solution (for alkylation/quenching)
-
SDS-PAGE gels (non-reducing) and electrophoresis apparatus
-
Coomassie Brilliant Blue stain
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 100 mM stock solution of BMS in degassed PBS buffer. Due to potential oxidation, it is recommended to prepare this solution fresh.
-
Prepare a 1 mg/mL stock solution of insulin in 0.01 M HCl.
-
Prepare a 500 mM stock solution of IAM in PBS buffer.
-
-
Set up the Reduction Reaction:
-
In a microcentrifuge tube, add 100 µL of the insulin stock solution.
-
Add 800 µL of PBS buffer (pH 7.4).
-
Add 100 µL of the 100 mM BMS stock solution to achieve a final BMS concentration of 10 mM (a significant molar excess over insulin's disulfide bonds).
-
As a negative control, prepare a second tube with insulin and buffer but without BMS.
-
-
Incubation:
-
Incubate both tubes at 37°C for 60 minutes to allow the reduction to proceed to completion.
-
-
Alkylation (Quenching):
-
To prevent re-oxidation of the newly formed thiols, add 30 µL of the 500 mM IAM solution to each tube (final concentration ~15 mM).
-
Incubate at room temperature in the dark for 30 minutes. IAM will covalently modify the free thiol groups.
-
-
Analysis by Non-Reducing SDS-PAGE:
-
Mix a sample from each reaction tube with non-reducing SDS-PAGE loading buffer (lacking β-mercaptoethanol or DTT).
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel).
-
Run the electrophoresis according to standard procedures.
-
Stain the gel with Coomassie Brilliant Blue and destain.
-
Expected Results:
-
Control Lane (No BMS): A single band corresponding to intact insulin (~5.8 kDa).
-
Reduced Lane (+BMS): Two distinct bands corresponding to the reduced insulin A-chain (~2.3 kDa) and B-chain (~3.5 kDa), which are no longer linked by disulfide bonds.
Caption: Workflow for protein reduction using BMS.
Conclusion
Bis(2-mercaptoethyl) Sulfone Disulfide is more than a standalone chemical; it is a key component of a sophisticated redox system. While its reduced form, BMS, acts as the primary functional agent for cleaving disulfide bonds, the formation of the stable disulfide ring is the thermodynamic linchpin that ensures the system's efficacy. For scientists in biochemistry and drug development, leveraging this potent dithiol/disulfide pair offers a reliable method for manipulating the critical disulfide bonds that govern the structure and function of proteins and peptides.
References
Sources
- 1. Bis(2-mercaptoethyl) sulfone Disulfide | CAS 145626-93-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bis(2-mercaptoethyl)sulfone | CAS 145626-87-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Bis(2-mercaptoethyl)sulfone [drugfuture.com]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Disulfide Bond Formation in Nascent Polypeptides Entering the Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Role of Disulfide Bond Replacements in Analogues of the Tarantula Toxin ProTx-II and Their Effects on Inhibition of the Voltage-Gated Sodium Ion Channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
